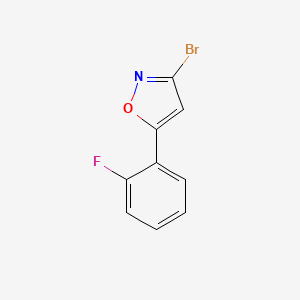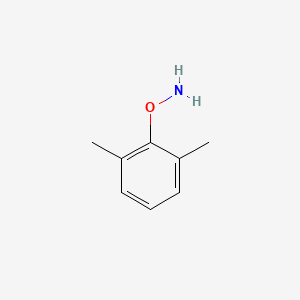
O-(2,6-dimethylphenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2,6-dimethylphenyl)hydroxylamine is an organic compound with the molecular formula C8H11NO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 2,6-dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-(2,6-dimethylphenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylaniline with hydroxylamine under acidic conditions. The reaction typically proceeds as follows: [ \text{2,6-dimethylaniline} + \text{hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or electrodialysis coupled with oxime hydrolysis. These methods offer higher yields and better control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: O-(2,6-dimethylphenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide (NaOCH3).
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Produces corresponding amines.
Substitution: Yields substituted phenylhydroxylamines
Wissenschaftliche Forschungsanwendungen
O-(2,6-dimethylphenyl)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of O-(2,6-dimethylphenyl)hydroxylamine involves its ability to form stable complexes with metal ions and its reactivity towards nucleophiles. It can act as a chelating agent, binding to metal ions through its hydroxylamine group. This property is exploited in various applications, including mineral processing and catalysis .
Vergleich Mit ähnlichen Verbindungen
- N-phenylhydroxylamine
- N-(2,6-dimethylphenyl)hydroxylamine
Comparison: O-(2,6-dimethylphenyl)hydroxylamine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and binding properties. Compared to N-phenylhydroxylamine, it exhibits different steric and electronic effects, leading to variations in its chemical behavior and applications .
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
O-(2,6-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-6-4-3-5-7(2)8(6)10-9/h3-5H,9H2,1-2H3 |
InChI-Schlüssel |
HCCIFYUIVCQULU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





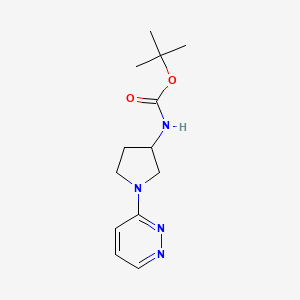

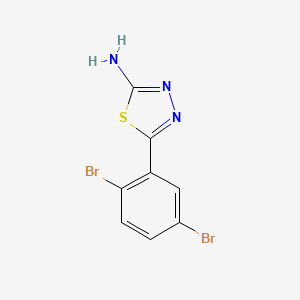
![8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13690031.png)

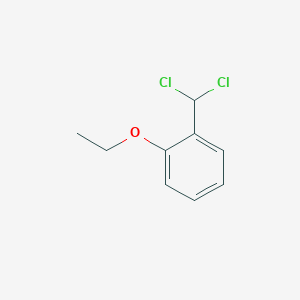

![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)
![Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690053.png)
